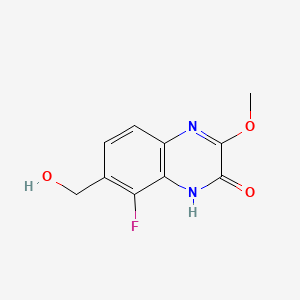
8-Fluoro-7-(hydroxymethyl)-3-methoxy-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Fluoro-7-(hydroxymethyl)-3-methoxy-2(1H)-quinoxalinone is a chemical compound belonging to the quinoxalinone family This compound is characterized by the presence of a fluorine atom at the 8th position, a hydroxymethyl group at the 7th position, and a methoxy group at the 3rd position on the quinoxalinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-7-(hydroxymethyl)-3-methoxy-2(1H)-quinoxalinone typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-fluoroaniline with glyoxal in the presence of a suitable catalyst to form the quinoxaline ring. Subsequent functionalization steps introduce the hydroxymethyl and methoxy groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
8-Fluoro-7-(hydroxymethyl)-3-methoxy-2(1H)-quinoxalinone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The quinoxalinone ring can be reduced to form dihydroquinoxalinone derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dihydroquinoxalinone derivatives.
Substitution: Formation of substituted quinoxalinone derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized quinoxalinone derivatives.
作用機序
The mechanism of action of 8-Fluoro-7-(hydroxymethyl)-3-methoxy-2(1H)-quinoxalinone involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The hydroxymethyl and methoxy groups may also contribute to the compound’s overall bioactivity by influencing its solubility and cellular uptake.
類似化合物との比較
Similar Compounds
- 8-Fluoro-7-(hydroxymethyl)-3-methylquinoxalin-2(1H)-one
- 3-Ethyl-8-fluoro-7-(hydroxymethyl)-4-thioxo-3,4-dihydroquinazolin-2(1H)-one
Uniqueness
8-Fluoro-7-(hydroxymethyl)-3-methoxy-2(1H)-quinoxalinone is unique due to the specific combination of functional groups on the quinoxalinone ring. The presence of the fluorine atom at the 8th position and the methoxy group at the 3rd position distinguishes it from other similar compounds, potentially leading to unique biological activities and applications.
特性
分子式 |
C10H9FN2O3 |
|---|---|
分子量 |
224.19 g/mol |
IUPAC名 |
8-fluoro-7-(hydroxymethyl)-3-methoxy-1H-quinoxalin-2-one |
InChI |
InChI=1S/C10H9FN2O3/c1-16-10-9(15)13-8-6(12-10)3-2-5(4-14)7(8)11/h2-3,14H,4H2,1H3,(H,13,15) |
InChIキー |
VHWCTNZXXQXSKA-UHFFFAOYSA-N |
正規SMILES |
COC1=NC2=C(C(=C(C=C2)CO)F)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13938880.png)
![(6-Methoxycarbonylpyrrolo[1,2-b]pyridazin-3-yl)boronic acid](/img/structure/B13938882.png)
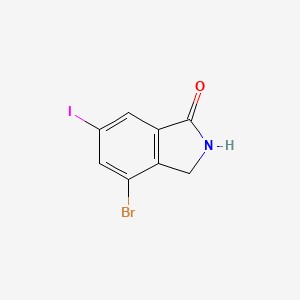

![(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B13938905.png)

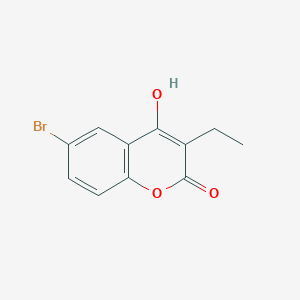

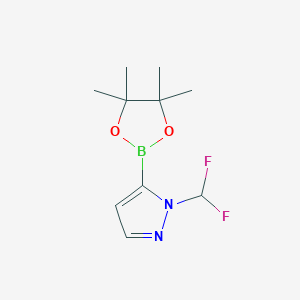
![2-Dimethylamino-4-[3-(2-ethyl-6-methyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-6-methylpyridine](/img/structure/B13938951.png)
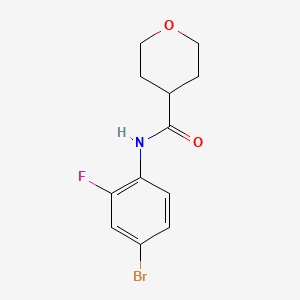
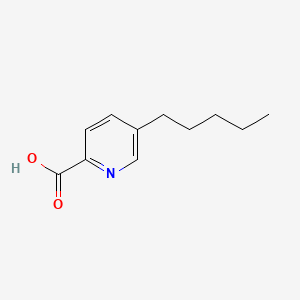
![Tert-butyl 4-[(tert-butylamino)methyl]-4-hydroxy-piperidine-1-carboxylate](/img/structure/B13938961.png)

